Cinpa1 -

Cinpa1

Catalog Number: EVT-264927
CAS Number:
Molecular Formula: C23H29N3O3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CINPA1 (ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate) is a small-molecule inhibitor of the constitutive androstane receptor (CAR) []. It was discovered through a directed high-throughput screening approach aimed at identifying specific CAR inhibitors that do not activate the pregnane X receptor (PXR) []. CINPA1 serves as a valuable research tool for investigating CAR function in various biological processes, particularly in the context of drug metabolism and cancer [, ].

Future Directions
  • Structure-Activity Relationship Studies: Further investigations into the structure-activity relationships of CINPA1 and its analogs could lead to the development of even more potent and selective CAR inhibitors [, ].
  • In Vivo Pharmacological Studies: Expanding in vivo studies with CINPA1 will be crucial to evaluate its efficacy, safety, and pharmacokinetic properties in preclinical models of disease [].
  • Clinical Translation: The promising preclinical results warrant further exploration of CINPA1 and its derivatives as potential therapeutic agents for treating diseases associated with dysregulated CAR activity, including cancer and metabolic disorders [].

CINPA1 Metabolite 1

  • Compound Description: CINPA1 Metabolite 1 is a product of CINPA1 metabolism by the cytochrome P450 enzyme CYP3A4 in human liver microsomes. While it displays weak inhibitory activity towards CAR, it is significantly less potent than CINPA1 in reducing CAR-mediated transcription and disrupting CAR-coactivator interactions.

CINPA1 Metabolite 2

  • Compound Description: Generated by the subsequent metabolism of Metabolite 1 by the enzyme CYP2D6, CINPA1 Metabolite 2 demonstrates no inhibitory activity against CAR.
  • Relevance: Metabolite 2 exhibits significant structural changes compared to CINPA1, rendering it incapable of binding effectively within the CAR ligand-binding pocket and thus, unable to inhibit CAR activity. This lack of activity highlights the importance of specific structural features present in CINPA1 for its inhibitory action.

CITCO

  • Compound Description: 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, functions as a potent agonist of CAR. This activation leads to increased expression of drug-metabolizing enzymes, potentially contributing to multidrug resistance in cancer cells.
  • Relevance: Unlike CINPA1, which inhibits CAR, CITCO activates the receptor. Comparing their binding modes within the CAR ligand-binding domain helps elucidate the structural features crucial for agonistic versus antagonistic activity. This information is valuable for designing more potent and selective CAR modulators.

Dibenzazepine carbamate-based CAR inhibitors

  • Relevance: The shared dibenzazepine carbamate scaffold between these inhibitors and CINPA1 suggests a common binding mode within the CAR ligand-binding domain. Understanding the structural differences that lead to PXR activation in some analogs is crucial for developing more selective CAR inhibitors, like CINPA1, that avoid off-target effects.
Overview

CINPA1, chemically known as ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate, is a small-molecule inhibitor specifically targeting the constitutive androstane receptor (CAR). This receptor plays a crucial role in the regulation of genes involved in drug metabolism and detoxification processes. CINPA1 has been identified as a potent inhibitor of CAR activity, demonstrating an inhibition constant (IC50) of approximately 70 nanomolar in various assays. Its mechanism involves altering the recruitment of coregulators and reducing CAR's occupancy at target gene promoters, making it a valuable tool for pharmacological studies related to CAR functions and xenobiotic metabolism .

Source

CINPA1 was sourced from ChemDiv, a chemical supplier based in San Diego, California. The compound was initially identified through directed small-molecule screening aimed at discovering specific inhibitors of CAR without activating the pregnane X receptor (PXR) .

Classification

CINPA1 is classified under benzazepines, which are a group of compounds characterized by a fused benzene and azepine ring structure. It acts as an inverse agonist for CAR, distinguishing it from other compounds that may activate this receptor .

Synthesis Analysis

Methods

The synthesis of CINPA1 involves several steps typical for creating complex organic molecules. The synthetic route generally includes:

  1. Formation of the Dibenzoazepine Core: The dibenzo[b,f]azepine structure is synthesized through cyclization reactions involving appropriate precursors.
  2. Functionalization: The introduction of diethylglycyl and carbamate groups is achieved through nucleophilic substitution reactions on the dibenzoazepine scaffold.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological assays.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of CINPA1 throughout the synthesis process .

Molecular Structure Analysis

Structure

CINPA1 features a complex molecular structure characterized by:

  • Core Structure: A dibenzo[b,f]azepine backbone.
  • Substituents: An ethyl carbamate group and a diethylglycyl moiety attached to the nitrogen atom in the azepine ring.

Data

  • Molecular Formula: C22H30N2O2
  • Molecular Weight: 366.49 g/mol
  • Key Functional Groups: Carbamate and secondary amine groups contribute to its interaction with CAR.

The binding interactions between CINPA1 and CAR have been elucidated using molecular dynamics simulations, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex .

Chemical Reactions Analysis

Reactions

CINPA1 undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes:

  1. Initial Metabolism: Conversion by CYP3A4 to form metabolite 1.
  2. Subsequent Metabolism: Further metabolism by CYP2D6 to yield metabolite 2.

These metabolites exhibit significantly reduced activity against CAR compared to CINPA1 itself, indicating that the parent compound's pharmacological effects are not replicated by its metabolites .

Technical Details

The identification of these metabolic pathways was achieved through in vitro enzyme assays using human liver microsomes, which provide insights into potential drug-drug interactions and pharmacokinetics associated with CINPA1 .

Mechanism of Action

Process

CINPA1 exerts its inhibitory effects on CAR through direct binding within the receptor's ligand-binding domain (LBD). This binding stabilizes CAR in a less active conformation, thereby:

  • Disrupting Coregulator Interactions: Enhancing corepressor binding while decreasing coactivator recruitment.
  • Reducing Transcriptional Activity: Lowering CAR-mediated transcription of target genes involved in drug metabolism.

Data

Molecular docking studies have identified key amino acid residues critical for CINPA1 binding, including N165 and H203 within the CAR LBD. These interactions have been validated through mutagenesis experiments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of carbamates; potential for hydrolysis under acidic or basic conditions.

Relevant analyses include spectroscopic methods for confirming structural integrity post-synthesis and stability studies under various environmental conditions .

Applications

CINPA1 serves as a significant tool in scientific research, particularly in studies involving:

  • Drug Metabolism Research: Investigating the role of CAR in xenobiotic metabolism.
  • Pharmacological Studies: Understanding mechanisms of action for drugs affecting liver enzymes.
  • Structure-Activity Relationship Studies: Aiding in the design of novel CAR inhibitors with enhanced specificity and potency.

Its ability to selectively inhibit CAR without activating PXR makes it invaluable for exploring therapeutic avenues related to metabolic diseases and drug interactions .

Properties

Product Name

Cinpa1

IUPAC Name

ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28)

InChI Key

AYQBYSPEGRYKFA-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC

Solubility

Soluble in DMSO

Synonyms

CINPA1; CINPA-1; CINPA 1;

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.